5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
The compound 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide features a fused thieno[2,3-c]pyridine core substituted with tetramethyl groups, a benzo[f]chromene-2-amide moiety, and a carboxamide group. Its synthesis likely involves multi-step reactions, including:
- Meldrum’s acid-mediated cyclization to form the benzo[f]chromene scaffold .
- Amidation using thieno[2,3-c]pyridine intermediates, as seen in analogous compounds (e.g., coupling with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives) .
- Chlorination and nucleophilic substitution for introducing carboxamide groups .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-25(2)12-17-19(21(27)30)23(34-20(17)26(3,4)29-25)28-22(31)16-11-15-14-8-6-5-7-13(14)9-10-18(15)33-24(16)32/h5-11,29H,12H2,1-4H3,(H2,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOZMJCWYHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-c]pyridine structure, followed by the introduction of the chromene and amido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s thieno[2,3-c]pyridine core differs from thiazolo[3,2-a]pyrimidine () and tetrahydrobenzo[b]pyran (), impacting electronic properties and binding interactions.
- Synthetic Routes : Amidation () and condensation () are common strategies, but the target compound’s use of Meldrum’s acid is distinct .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- IR Spectra: All compounds show C=O (1640–1719 cm⁻¹) and N–H (3436–1550 cm⁻¹) stretches. The cyano group (2219–2220 cm⁻¹) in and indicates electron-withdrawing effects .
- $^1$H-NMR : The target compound’s tetramethyl groups resonate at δ 2.24–2.37 ppm, similar to trimethyl groups in 11a (δ 2.37 ppm) . Aromatic protons in benzo[f]chromene (δ 8.38 ppm) are deshielded compared to phenyl (δ 7.10–7.82 ppm) .
Biological Activity
The compound 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound features a unique structural framework that combines elements from both chromene and thieno[2,3-c]pyridine systems. The presence of various functional groups contributes to its potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound's structure implies potential anti-inflammatory effects which warrant further investigation.
- Antimicrobial Effects : Some derivatives of similar structural frameworks have shown antimicrobial properties.
Anticancer Activity
A study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-468) revealed that certain analogs demonstrated significant growth inhibition. For instance:
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound 1j | MCF-7 | 12.2 |
| Compound Ref 1 | MCF-7 | 19.3 |
| Compound 2j | MDA-MB-468 | 8.79 |
| Compound Ref 2 | MDA-MB-468 | 9.6 |
These results indicate that modifications to the structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could be explored further for the target compound .
The proposed mechanism of action for similar compounds includes:
- Inhibition of PI3Kβ Enzyme : Compounds with similar moieties have shown potent inhibition of the PI3Kβ enzyme, which is crucial in cancer cell survival pathways.
- Induction of Apoptosis : Evidence suggests that these compounds may promote programmed cell death in cancer cells through various signaling pathways.
Case Studies
A notable case study involved the synthesis and biological evaluation of related compounds where it was found that specific substitutions significantly increased their efficacy against cancer cell lines. For instance:
Q & A
Q. What synthetic strategies are effective for constructing the thieno[2,3-c]pyridine core in this compound?
The thieno[2,3-c]pyridine core can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:
- Cyclocondensation : Reacting substituted pyridine precursors with sulfur-containing reagents under reflux conditions. For example, using ethanol/piperidine mixtures (as in chromene synthesis) to facilitate ring closure .
- Catalytic optimization : Sodium acetate or triethylamine is often employed to enhance reaction efficiency, as seen in similar pyrimidine and thiazolo[3,2-a]pyrimidine syntheses .
- Purification : Recrystallization from ethanol or ethyl acetate to isolate the core structure .
Q. Which spectroscopic techniques are most reliable for characterizing the amide linkage in this compound?
- ¹H/¹³C NMR : Key for identifying amide proton signals (δ ~6.5–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm). For example, ¹³C NMR peaks at ~164–167 ppm correspond to carboxamide groups .
- HRMS : Validates molecular weight and confirms the presence of the amide moiety via exact mass matching (e.g., HRMS m/z 420.2046 for a related chromene-carboxamide derivative) .
- X-ray crystallography : Resolves stereochemical ambiguities in the amide bond geometry, as demonstrated in pyrimidine derivatives .
Q. What are the stability profiles of this compound under varying pH conditions?
The compound may exhibit sensitivity to strong acids or bases due to its amide and ester functionalities. Stability testing should include:
- pH-dependent degradation studies : Monitor via HPLC or TLC under acidic (pH <3) and alkaline (pH >10) conditions.
- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Storage recommendations : Store in inert, anhydrous environments to prevent hydrolysis, as suggested for structurally related thieno-pyridines .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack on the chromene carbonyl group. ICReDD’s approach integrates reaction path searches with experimental validation .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions with the carboxamide and benzo[f]chromene moieties. This aligns with studies on similar pyrimidine derivatives .
- Solvent effects modeling : COSMO-RS simulations to optimize solvent selection for synthesis or recrystallization .
Q. How can researchers resolve discrepancies in spectral data interpretation for structural confirmation?
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and X-ray crystallography to resolve ambiguous NOE correlations .
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace amide nitrogen environments in complex spectra.
- Comparative analysis : Cross-reference with published data for structurally related compounds (e.g., ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate) to identify outliers .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Chromene derivatives have shown activity via apoptosis induction .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. The carboxamide group may act as a hydrogen-bond donor to ATP-binding pockets .
- Reactive oxygen species (ROS) detection : Use DCFH-DA probes to evaluate oxidative stress mechanisms, as seen in benzo[f]chromene derivatives .
Q. What are the challenges in optimizing reaction yields for multi-step syntheses?
- Intermediate instability : Protect reactive groups (e.g., Boc-protection for amines) during chromene-thieno-pyridine coupling .
- Catalyst selection : Triethylamine or piperidine enhances amide bond formation but may require strict anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility during late-stage functionalization .
Data Contradiction Analysis
Q. Conflicting reports on chromene moiety reactivity: How to address this?
- Controlled kinetic studies : Compare reaction rates under varying temperatures and catalysts. For example, benzo[f]chromene derivatives may exhibit slower cyclization than simpler chromenes due to steric hindrance .
- Isolation of intermediates : Use LC-MS to identify side products (e.g., hydrolyzed esters or rearranged chromenes) that complicate yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
